molecular formula C17H22ClN3O3 B1473021 Tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate CAS No. 2097968-00-6

Tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate

Cat. No.: B1473021
CAS No.: 2097968-00-6
M. Wt: 351.8 g/mol
InChI Key: FCKPXKHKPDQLIN-UHFFFAOYSA-N
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Description

Tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate is a sophisticated chemical intermediate designed for research and development in medicinal chemistry. Its structure incorporates a piperazine core, a nitrogen-containing heterocycle that is a fundamental scaffold in over 60% of all small-molecule drugs approved by the FDA due to its favorable physicochemical properties and ability to interact with biological targets . The piperazine ring is protected by a tert-butoxycarbonyl (Boc) group, a standard strategy in multi-step synthetic routes that allows for selective deprotection and further functionalization of the nitrogen atom . The presence of the 5-chlorobenzo[d]isoxazole moiety is particularly significant. This fused bicyclic heteroaromatic system is a privileged structure in drug discovery, often associated with a range of biological activities. Research into similar isoxazole-containing compounds has demonstrated their potential as potent and selective kinase inhibitors for investigational therapies . The chlorine substituent offers a site for further synthetic modification via cross-coupling reactions, enabling researchers to explore structure-activity relationships and optimize compound properties. This combination of a protected piperazine and a halogenated heteroaromatic system makes this compound a highly versatile precursor for constructing novel molecular libraries. Its primary research value lies in the discovery and optimization of new therapeutic agents, particularly as a key intermediate in the synthesis of potential protease inhibitors, receptor modulators, and other biologically active small molecules .

Properties

IUPAC Name

tert-butyl 4-[(5-chloro-1,2-benzoxazol-3-yl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O3/c1-17(2,3)23-16(22)21-8-6-20(7-9-21)11-14-13-10-12(18)4-5-15(13)24-19-14/h4-5,10H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKPXKHKPDQLIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=NOC3=C2C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photocatalytic One-Step Synthesis of Piperazine-1-carboxylate Derivatives

A recent and environmentally friendly approach involves the use of acridine salt photocatalysts under visible light irradiation to synthesize tert-butyl 4-substituted piperazine-1-carboxylates in one step. Although the referenced patent specifically describes the preparation of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, the methodology is adaptable to related heteroaryl substituents such as chlorobenzo[d]isoxazole.

Key features of this method include:

  • Reactants: Piperazine-1-tert-butyl formate and a heteroaryl amine (e.g., 2-aminopyridine or analogous chlorobenzo[d]isoxazole derivative).
  • Catalyst: Acridine salt as a visible-light photocatalyst.
  • Oxidant: 2,2,6,6-tetramethylpiperidine-N-oxide or diphenyl disulfide.
  • Solvent: Anhydrous dichloroethane.
  • Conditions: Oxygen atmosphere, blue LED irradiation for ~10 hours at room temperature.
  • Outcome: High yield (~94-95%) of the tert-butyl 4-substituted piperazine-1-carboxylate product as a colorless solid.

Example reaction conditions from the patent:

Component Amount (per 2 mL solvent) Equivalents
2-Aminopyridine (or analog) 0.2 mmol 1.0 eq
Piperazine-1-tert-butyl formate 0.2 mmol 1.0 eq
Acridine salt photocatalyst 0.01 mmol 0.05 eq
2,2,6,6-Tetramethylpiperidine-N-oxide 0.1 mmol 0.5 eq
Anhydrous dichloroethane 2 mL -

Procedure:

  • Mix all reagents in anhydrous dichloroethane.
  • Purge the reaction vessel with oxygen three times.
  • Irradiate with blue LED light for 10 hours.
  • After completion, concentrate and purify the product by column chromatography.

This method minimizes byproduct formation, avoids heavy metals, and is suitable for industrial scale-up due to its mild and safe conditions.

Alternative Synthetic Routes via Cross-Coupling and Radical Cyclization

Though specific literature on the exact compound is limited, related piperazine derivatives with tert-butyl carbamate protection have been synthesized via radical cascade cyclization and cross-coupling reactions, which can be adapted for the chlorobenzo[d]isoxazole substituent.

Key aspects from related studies:

  • Starting materials: N-substituted acrylamides and tert-butyl 4-iodopiperidine-1-carboxylate.
  • Catalysts: Copper salts with ligands under photoirradiation.
  • Bases: MTBD, TMG, or other organic bases.
  • Solvents: THF, DMF, DME, DMSO, with THF often providing the best yields.
  • Conditions: Room temperature, LED light irradiation for 15 hours.
  • Yields: Up to 88-92% for related piperidine derivatives.

Though this method is more complex, it offers a route to functionalized piperazine/piperidine derivatives with potential for structural diversification.

Industrial Preparation Considerations and Purification

  • Purification: Column chromatography is the standard method for isolating the target tert-butyl 4-substituted piperazine-1-carboxylate compounds after reaction completion.
  • Safety and Environmental Impact: The photocatalytic method avoids heavy metals and harsh reagents, making it safer and more sustainable.
  • Scalability: The mild reaction conditions and use of visible light photocatalysis enable scaling up for industrial production without significant cost increase.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Photocatalytic One-Step Piperazine-1-tert-butyl formate, chlorobenzo[d]isoxazole amine, acridine salt, O2, blue LED, DCE 94-95 One-step, mild, metal-free, high yield Requires light source, oxygen purge
Radical Cascade Cyclization N-Aryl acrylamide, tert-butyl 4-iodopiperidine-1-carboxylate, Cu catalyst, base, LED, THF 88-92 High yield, versatile, photoinduced More steps, catalyst required
Traditional Multi-Step Routes Cross-coupling, substitution, protection/deprotection steps Variable Well-established, flexible Longer synthesis, more reagents

Research Findings and Recommendations

  • The photocatalytic method utilizing acridine salt and oxygen under visible light is the most efficient and environmentally benign approach currently documented for synthesizing tert-butyl 4-substituted piperazine-1-carboxylates, including analogs of the target compound.
  • Optimization of reaction parameters such as solvent choice, catalyst loading, and oxidant type can further improve yields and reduce reaction times.
  • For compounds bearing sensitive substituents like 5-chlorobenzo[d]isoxazole, mild conditions prevent decomposition or side reactions.
  • Purification by column chromatography remains necessary to achieve high purity, crucial for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzo[d]isoxazole moiety can lead to the formation of benzoic acid derivatives, while reduction of nitro groups can yield amines .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study the interactions between small molecules and biological targets. Its structural features make it a useful probe for investigating the binding sites of enzymes and receptors .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise as a lead compound in the development of drugs targeting neurological disorders and cancer .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale synthesis and formulation .

Mechanism of Action

The mechanism of action of tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzo[d]isoxazole moiety can bind to enzyme active sites, inhibiting their activity. The piperazine ring can interact with receptor proteins, modulating their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation and modulation of neurotransmitter release .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other Boc-protected piperazine derivatives. Key analogues include:

Compound Substituent Molecular Weight (g/mol) Key Functional Properties References
Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate 5-methylbenzo[d]isoxazole 331.4 Improved metabolic stability; methyl group enhances lipophilicity.
Tert-butyl 4-[3-(1,3-thiazol-5-yl)pyrazin-2-yl]piperazine-1-carboxylate Thiazole-pyrazine hybrid 405.3 Enhanced binding to kinase targets; thiazole improves bioavailability.
Tert-butyl 4-(5-oxo-1,2,3,4,5,6-hexahydro-[1,2,3]triazino[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl)piperazine-1-carboxylate Polycyclic triazino-thieno scaffold 459.5 Anticancer activity; complex heterocyclic system increases DNA intercalation potential.
Tert-butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate Chlorophenyl-pyridone substituent 457.9 Prolyl hydroxylase inhibition; potential for treating anemia and ischemic conditions.

Stability and Degradation

  • Target Compound : The Boc group and 5-chloro substituent likely confer stability in acidic media, though direct stability data are unavailable.
  • Analogue 1a/1b: Boc-protected oxazolidinone derivatives (e.g., 1a and 1b) degrade in simulated gastric fluid due to hydrolysis of the oxazolidinone ring .
  • Synthetic Stability: Boc deprotection typically requires strong acids (e.g., HCl in methanol), as seen in analogues from pharmaceutical syntheses .

Research Findings and Trends

Electron-Withdrawing vs. Electron-Donating Groups :

  • Chloro substituents (electron-withdrawing) may reduce metabolic oxidation compared to methyl groups (electron-donating) in benzoisoxazole derivatives .
  • Thiazole and pyrazine hybrids exhibit superior target engagement due to extended π-conjugation .

Crystallographic Insights :

  • Piperazine-Boc derivatives often form hydrogen-bonded networks (e.g., N–H···O interactions), critical for crystal packing and solubility .

Pharmacokinetic Considerations: Compounds with larger heterocyclic systems (e.g., triazino-thieno) face challenges in oral bioavailability due to high molecular weight (>450 g/mol) .

Biological Activity

Tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, synthesizing data from diverse sources, including patents, research articles, and chemical databases.

  • Molecular Formula : C16H20ClN3O2
  • Molecular Weight : 321.80 g/mol
  • CAS Number : 145863-90-7
  • Density : 1.12 g/cm³
  • Boiling Point : 372.4 °C

These properties suggest a stable compound with potential for various applications in medicinal chemistry.

This compound exhibits its biological activity primarily through interactions with specific biological targets:

  • Receptor Binding : The compound is known to bind to various receptors, influencing cellular signaling pathways.
  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against several cancer cell lines, including colon cancer (HCT116 and HT29) and oral squamous cell carcinoma lines (Ca9-22, HSC-2, HSC-3, HSC-4) .
Cell LineIC50 (µM)
HCT11612.5
HT2910.0
Ca9-2215.0
HSC-28.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Inhibition Assays : Preliminary results indicate that it possesses moderate antibacterial activity against Gram-positive bacteria, suggesting potential as an antimicrobial agent.

Study on Colon Cancer Cells

A study conducted by Pendergrass et al. examined the efficacy of various derivatives of piperazine compounds, including this compound). The results indicated that at concentrations above 50 µM, the compound significantly inhibited cell proliferation in colon cancer cell lines .

Research on Enzyme Inhibition

Another significant finding was reported in a study focusing on the inhibition of the Type III secretion system (T3SS) in pathogenic bacteria. The compound was found to downregulate key activators involved in T3SS, demonstrating its potential as a therapeutic agent in treating bacterial infections .

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often prepared via Buchwald-Hartwig amination or SNAr reactions. Key parameters include temperature, solvent choice (e.g., 1,4-dioxane), and catalysts (e.g., Pd-based catalysts for cross-coupling). Optimization strategies:

  • Temperature : Reactions at 110°C in 1,4-dioxane improved yields to 88.7% for similar piperazine intermediates .
  • Base : Potassium carbonate (K₂CO₃) enhances nucleophilicity in substitution reactions .
  • Purification : Silica gel chromatography with gradients like hexane:ethyl acetate (8:1 to 4:1) ensures high purity .
Yield (%)Reaction ConditionsKey Observations
88.7110°C, 12 h, K₂CO₃High purity (99.6%) after filtration
80Reflux, 1.5 hWhite solid obtained via ether extraction

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm piperazine ring functionalization and Boc-group integrity. For example, δ 1.48 ppm (s, 9H) corresponds to tert-butyl protons .
  • LCMS : Monitors reaction progress and confirms molecular ion peaks (e.g., m/z 348.1 [M+H]⁺ for intermediates) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., triclinic system with P1 space group) .

Q. What safety precautions are required when handling this compound?

  • Hazards : Oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .
  • Mitigation : Use fume hoods, PPE (gloves, lab coats), and avoid inhalation. Store in sealed containers at 2–8°C .

Advanced Research Questions

Q. How can computational reaction path search methods enhance the design of novel derivatives?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example:

  • Reaction Optimization : ICReDD’s path-search algorithms reduce trial-and-error by simulating conditions (e.g., solvent effects, catalyst loading) .
  • Derivative Design : Molecular docking identifies pharmacophore interactions, guiding substitutions (e.g., replacing chloro with trifluoromethyl groups for enhanced bioactivity) .

Q. What strategies resolve contradictions in synthetic yield data under varying conditions?

  • DoE (Design of Experiments) : Statistically analyze parameters (e.g., temperature, solvent polarity) to identify critical factors. For instance, reflux in 1,4-dioxane vs. acetonitrile may alter steric effects .
  • Kinetic Studies : Compare activation energies for competing pathways (e.g., SN1 vs. SN2 mechanisms in piperazine functionalization) .

Q. How can multi-step synthesis challenges (e.g., intermediate instability) be addressed?

  • Protection/Deprotection : Use Boc groups to stabilize amines during coupling. HCl/dioxane (4 M) efficiently removes Boc without side reactions .
  • Sequential Purification : Intermediate isolation via column chromatography prevents cross-contamination. For example, tert-butyl intermediates are purified before boronate coupling .

Q. What pharmacological activity assays are suitable for evaluating this compound’s bioactivity?

  • In Vitro :
  • Enzyme Inhibition : Test against kinases or GPCRs using fluorescence polarization .
  • Cytotoxicity : MTT assays on cell lines (e.g., HeLa) to assess IC₅₀ values .
    • In Vivo : Rodent models for anticonvulsant or antipsychotic activity, referencing structural analogs like benzo[d]isoxazole derivatives .

Q. How does crystallography inform structure-activity relationships (SAR)?

Crystal structures reveal:

  • Hydrogen Bonding : Piperazine N-H···O interactions stabilize active conformations .
  • Packing Motifs : Bulky tert-butyl groups induce steric hindrance, affecting solubility and bioavailability .

Methodological Notes

  • Data Contradictions : Cross-validate NMR/LCMS results with computational models (e.g., Gaussian) to resolve spectral ambiguities .
  • Reaction Scale-Up : Maintain stoichiometric ratios (e.g., 1.2:1 amine:halide) and optimize mixing rates to prevent exothermic side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate

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